Cbz-4-Biphenyl-L-alanine
Description
Cbz-4-Biphenyl-L-alanine (carbobenzyloxy-4-biphenyl-L-alanine) is a synthetic amino acid derivative featuring a carbobenzyloxy (Cbz) protecting group attached to the amine of L-alanine, with a 4-biphenyl substituent on the side chain. This compound is widely utilized in peptide synthesis, medicinal chemistry, and biochemical studies due to its unique structural properties. The Cbz group enhances stability during solid-phase peptide synthesis (SPPS) and can be selectively removed via hydrogenolysis or acidic conditions. The 4-biphenyl moiety introduces significant hydrophobicity and steric bulk, which can influence peptide conformation, receptor binding, and enzymatic interactions .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4-Biphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a carboxybenzyl group. This is achieved by reacting L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The biphenyl moiety is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Cbz-4-Biphenyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or alcohols.
Reduction: The carboxybenzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation with Pd-C and hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Biphenyl ketones or alcohols.
Reduction: L-alanine with a free amino group.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
Cbz-4-Biphenyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Mechanism of Action
The mechanism of action of Cbz-4-Biphenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The carboxybenzyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the biphenyl moiety can interact with aromatic residues in proteins, affecting their stability and activity .
Comparison with Similar Compounds
Cbz-4-Biphenyl-L-alanine belongs to a broader class of aromatic amino acid derivatives. Below is a systematic comparison with structurally and functionally related compounds, including substrate analogues and nitro derivatives reported in the literature.
Structural and Functional Differences
| Compound | Key Structural Features | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Cbz-protected amine, biphenyl side chain | Amine (protected), carboxylic acid | ~357.4 |
| 4-Amino-L-phenylalanine | Free amine, phenyl side chain | Amine, carboxylic acid | ~180.2 |
| 3-Amino-4-chlorobenzoic acid | Chlorine substituent, benzoic acid backbone | Amine, carboxylic acid, chloro | ~171.6 |
| 4-Nitrobenzylamine | Nitro group, benzylamine backbone | Amine, nitro | ~152.2 |
| 4-Aminobenzoic acid | Free amine, benzoic acid backbone | Amine, carboxylic acid | ~137.1 |
Key Observations :
- Steric Effects: The biphenyl group in this compound provides greater steric hindrance compared to smaller substituents like chlorine or nitro groups in analogues such as 3-amino-4-chlorobenzoic acid or 4-nitrobenzylamine. This impacts its solubility and reactivity in coupling reactions .
- Protection Strategy: Unlike free amines (e.g., 4-amino-L-phenylalanine), the Cbz group in this compound prevents unwanted side reactions during peptide elongation, a critical advantage in SPPS .
- Hydrophobicity: The biphenyl side chain increases lipophilicity (logP ~3.5), making it more suitable for membrane permeability studies compared to polar analogues like 4-aminobenzoic acid (logP ~0.5) .
Reactivity and Stability
- Coupling Efficiency: this compound exhibits slower coupling kinetics in SPPS compared to less bulky derivatives (e.g., 4-aminobenzoic acid) due to steric hindrance. However, its stability under basic conditions is superior to nitro-containing analogues (e.g., 4-nitrobenzylamine), which may undergo reduction side reactions .
- Deprotection: The Cbz group is selectively cleaved via hydrogenolysis, whereas nitro groups (e.g., in 4-nitrobenzylamine) require harsher reducing conditions, risking side-chain degradation .
Biological Activity
Cbz-4-Biphenyl-L-alanine, a derivative of L-alanine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl moiety attached to the α-carbon of L-alanine, with a carbobenzoxy (Cbz) protecting group. This structural modification enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of amino acid-based compounds, including this compound. The mechanism often involves the inhibition of bacterial enzymes such as alanine racemase, which is crucial for peptidoglycan synthesis in bacterial cell walls.
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values indicating that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented.
Case Study: Inhibition of Tumor Growth
A study evaluated the efficacy of this compound in inhibiting B-16 melanoma cells. The compound demonstrated a dose-dependent reduction in cell viability.
Table 2: Anticancer Efficacy Against B-16 Melanoma
| Dose (mg) | % Cell Viability after 48h |
|---|---|
| 10 | 70% |
| 20 | 50% |
| 40 | 30% |
These results suggest that higher concentrations of this compound significantly reduce cell viability, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes like alanine racemase, disrupting bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
